![molecular formula C20H21N3O2S B10992271 3-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B10992271.png)
3-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
3-(3-Acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a complex organic compound that features both indole and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiazole ring. The final step involves the formation of the propanamide linkage.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiazole Synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling and Amide Formation: The final step involves coupling the indole and thiazole derivatives, followed by the formation of the amide bond using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole and thiazole rings can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
3-(3-Acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the thiazole ring could interact with enzymes involved in metabolic pathways. The compound may also induce apoptosis in cancer cells through the activation of caspases.
Comparison with Similar Compounds
Similar Compounds
3-(3-Acetyl-1H-indol-1-yl)propanoic acid: Similar indole structure but lacks the thiazole ring.
N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)acetamide: Contains the thiazole ring but lacks the indole moiety.
Uniqueness
3-(3-Acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is unique due to the combination of indole and thiazole rings in a single molecule, which may confer unique biological activities and chemical reactivity.
Biological Activity
The compound 3-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N2O2S. Its structure includes an indole moiety and a benzothiazole ring, which are known for their biological significance.
Antimicrobial Activity
Recent studies have indicated that derivatives of indole and benzothiazole possess significant antimicrobial properties. For instance, a related compound demonstrated notable activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate Inhibition | |
Escherichia coli | Strong Inhibition | |
Candida albicans | Notable Activity |
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer potential. The compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK pathway and the activation of caspases.
Case Study:
A study highlighted the effect of similar compounds on human breast cancer cells (MCF-7), where treatment resulted in reduced cell viability and increased apoptosis markers. The underlying mechanism was attributed to the activation of p53 and downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects
Compounds containing indole and benzothiazole structures have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. This activity is crucial in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The biological activities of this compound can be attributed to several mechanisms:
- G Protein-Coupled Receptor Modulation: Indole derivatives often interact with GPCRs, influencing various signaling pathways involved in inflammation and pain response.
- Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory process.
- Gene Expression Regulation: It may affect the expression of genes related to apoptosis and cell cycle regulation.
Research Findings
Several studies have focused on synthesizing derivatives similar to this compound to explore their biological activities further. For example:
- A study synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against various cancer cell lines.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 12.5 | MCF-7 |
Compound B | 15.0 | HeLa |
Properties
Molecular Formula |
C20H21N3O2S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H21N3O2S/c1-13(24)15-12-23(17-8-4-2-6-14(15)17)11-10-19(25)22-20-21-16-7-3-5-9-18(16)26-20/h2,4,6,8,12H,3,5,7,9-11H2,1H3,(H,21,22,25) |
InChI Key |
BCSIMUJIWDJVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC4=C(S3)CCCC4 |
Origin of Product |
United States |
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